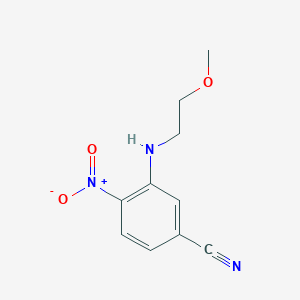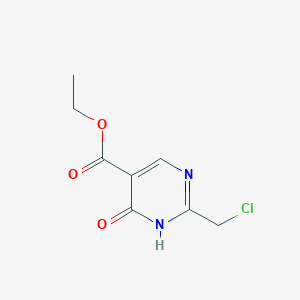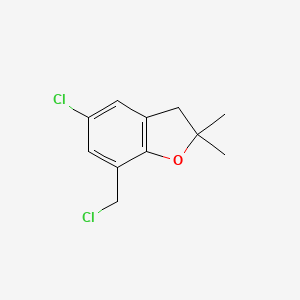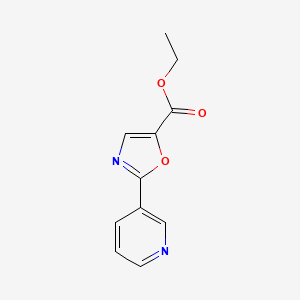
4-Bromo-3-fluorothiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluorothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrFOS and a molecular weight of 209.04 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and fluorine atoms on the thiophene ring makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
The synthesis of 4-Bromo-3-fluorothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of the thiophene ring. For instance, direct fluorination of thiophene with molecular fluorine (F2) can be used to introduce the fluorine atom . The bromine atom can be introduced through bromination reactions using reagents like N-bromosuccinimide (NBS). The aldehyde group is typically introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Análisis De Reacciones Químicas
4-Bromo-3-fluorothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
4-Bromo-3-fluorothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Industry: The compound is used in the development of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-fluorothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparación Con Compuestos Similares
4-Bromo-3-fluorothiophene-2-carbaldehyde can be compared with other similar compounds, such as:
3-Fluorothiophene-2-carbaldehyde: This compound lacks the bromine atom but has similar reactivity and applications.
4-Bromo-2-thiophenecarboxaldehyde: This compound lacks the fluorine atom but shares similar chemical properties and uses.
3-Bromo-2-thiophenecarboxaldehyde: This compound has the bromine atom at a different position, which can affect its reactivity and applications.
The unique combination of bromine and fluorine atoms in this compound makes it a valuable compound for various chemical and biological studies.
Propiedades
Fórmula molecular |
C5H2BrFOS |
|---|---|
Peso molecular |
209.04 g/mol |
Nombre IUPAC |
4-bromo-3-fluorothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrFOS/c6-3-2-9-4(1-8)5(3)7/h1-2H |
Clave InChI |
ZEWCYKWVRIGTDE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(S1)C=O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)

![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)




![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)

![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)

![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
